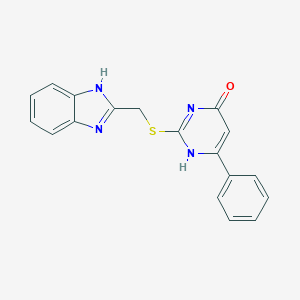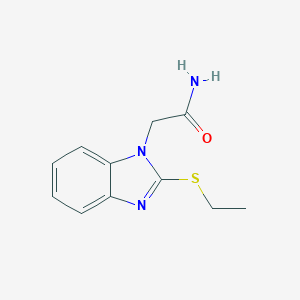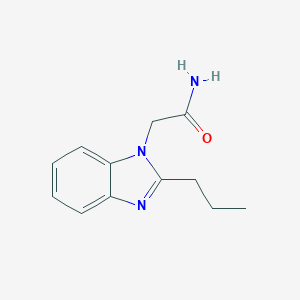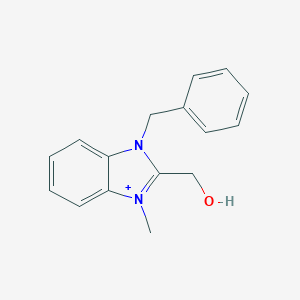![molecular formula C18H20N2O4S B493900 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B493900.png)
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with an ethanesulfonyl group and a methoxyphenoxyethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites, while the benzodiazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Similar in having a methoxyphenyl group but lacks the benzodiazole core and ethanesulfonyl group.
(2-methoxyphenoxy)acetic acid: Contains a methoxyphenoxy group but differs in the rest of the structure.
4-Ethyl-2-methylhexane: Structurally different but used for comparison in terms of chemical properties.
Uniqueness
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazole core, ethanesulfonyl group, and methoxyphenoxyethyl side chain makes it distinct from other compounds and useful in a variety of applications .
属性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4g/mol |
IUPAC 名称 |
2-ethylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O4S/c1-3-25(21,22)18-19-16-6-4-5-7-17(16)20(18)12-13-24-15-10-8-14(23-2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChI 键 |
MADRKXQJXCUEBO-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
规范 SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Purin-6-amine, 8-[2-(4-methoxyphenoxy)ethylthio]-](/img/structure/B493817.png)

![2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B493819.png)
![2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493820.png)

![2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-methyl-4(1H)-quinazolinone](/img/structure/B493822.png)
![2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B493826.png)


![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)
![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetamide](/img/structure/B493837.png)
![9-[2-(4-ethoxyphenoxy)ethyl]-8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B493838.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
